4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling reactions: The final coupling of the furan ring with the chlorophenyl and benzenesulfonamide moieties can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonyl groups can be reduced to sulfides or thiols under appropriate conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or alkoxide salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl groups may produce sulfides.
Scientific Research Applications
4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl groups can form strong interactions with biological molecules, while the aromatic rings and furan moiety can contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-(4-chlorophenyl)ethyl)benzenesulfonamide: Lacks the furan ring, which may affect its biological activity and chemical reactivity.
N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the chlorine atom on the benzenesulfonamide moiety, which may influence its properties.
Uniqueness
4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both sulfonyl groups and the furan ring, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO5S2/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDMJLRITONJOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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